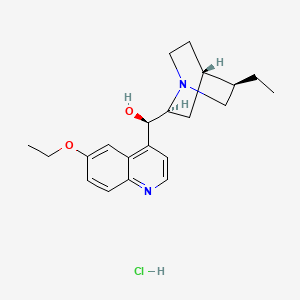

Ethylhydrocupreine hydrochloride

Overview

Description

Ethylhydrocupreine hydrochloride, also known as optochin, is a quinine derivative that has been studied for its chemotherapeutic properties, particularly against pneumococcal infections. The compound has shown pronounced bactericidal activity against pneumococci, both in vitro and in vivo, with a specificity that suggests potential use as a diagnostic test for true pneumococcus . In experimental models of pneumococcal pleuritis, this compound demonstrated a marked curative influence when administered intrapleurally, without causing local irritation or general toxic effects .

Synthesis Analysis

While the provided data does not detail the synthesis of this compound itself, it does describe a related synthesis process for ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt. This synthesis involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography . This process is relevant as it provides insight into the methods that could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the molecular structure of a related compound, ethyl chloride, has been determined using electron-diffraction data and spectroscopic moments of inertia . This type of analysis could be applied to this compound to determine its precise molecular geometry, which is crucial for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound is highlighted by its ability to inhibit the growth of and kill pneumococci. The compound's bactericidal activity is significantly stronger than that of quinine hydrochloride, and it is particularly effective against pneumococci compared to other bacteria . The reaction mechanism of a similar process, the electrophilic addition of hydrochloric acid to ethylene, has been studied using quantum chemical models, which could provide a theoretical framework for understanding the reactivity of this compound .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties, such as solubility and stability, are crucial for its chemotherapeutic application. For instance, its solubility in hydrochloric acid is utilized to control the rate of absorption when administered orally, with milk used to modulate the gastric environment and slow down the conversion to the acid salt . The compound's bactericidal activity in pleural pus and its tolerability in guinea pigs and dogs when administered intrapleurally are indicative of its physical properties that enable its use as a chemotherapeutic agent .

Scientific Research Applications

Pharmacokinetic Studies and Drug Release Kinetics

Ethylhydrocupreine hydrochloride has been utilized in pharmacokinetic studies and drug release kinetics. For instance, a study explored the buccal administration of Etilefrine hydrochloride, closely related to Ethylhydrocupreine, for its absorption behavior and bioavailability, providing insights into alternative administration routes and drug delivery systems (Onishi & Sakata, 2018). Additionally, the pharmacokinetic properties of phenazopyridine hydrochloride were investigated using gas chromatography-mass spectrometry, illustrating the potential for similar analytical methodologies to be applied to this compound (Chen et al., 2007).

Chemical Synthesis and Structural Analysis

This compound is also significant in the field of chemical synthesis and structural analysis. For instance, studies have been conducted on the synthesis of related compounds such as Efletirizine hydrochloride, highlighting the relevance of synthetic methodologies that could be applicable to this compound (Mai Lifang, 2011). Similarly, the synthesis and characterization of Ethyl Acetohydroximate and its derivatives from Imidate Hydrochloride offer insights into synthetic pathways and chemical reactions that could be relevant to this compound (Hyodo, Miki, & Yauchi, 2022).

Crystal Structure and Hydrate Formation Studies

Research on the crystal structure and hydrate formation of related compounds, such as morphine, codeine, and ethylmorphine, provides valuable information on the physical and chemical properties of hydrates and their stability. Such studies contribute to the understanding of the solid-state properties of this compound, enhancing knowledge of its physical and chemical behavior in various conditions (Braun et al., 2014).

Mechanism of Action

Target of Action

The primary target of Ethylhydrocupreine hydrochloride is Streptococcus pneumoniae , a type of bacteria . This compound selectively inhibits the growth of S. pneumoniae at a very low concentration .

Mode of Action

This compound interacts with S. pneumoniae by inhibiting its growth. It is effective even in very high dilutions . The compound is water-soluble and diffuses readily into an agar medium .

Biochemical Pathways

pneumoniae, thereby affecting the bacterial population and its ability to cause infection .

Pharmacokinetics

Its water solubility suggests that it may be readily absorbed and distributed in the body .

Result of Action

The primary result of this compound’s action is the inhibition of S. pneumoniae growth. This leads to a decrease in the bacterial population and a reduction in the severity of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, the compound’s efficacy can be affected by the presence of other bacteria that are resistant to it .

properties

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRATNLHPGXHMA-XZHTYLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-60-1 (Parent) | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3413-58-9 | |

| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neumolisina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylhydrocupreine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

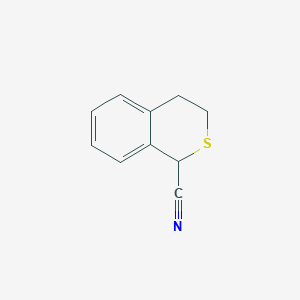

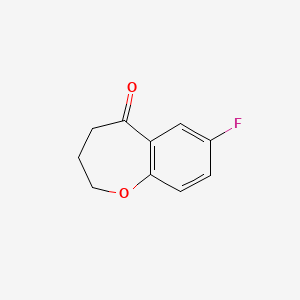

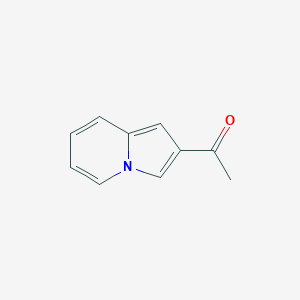

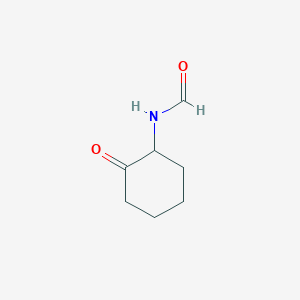

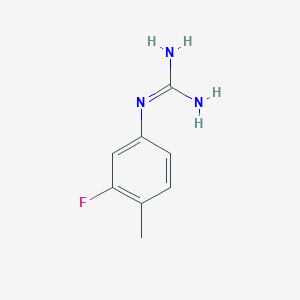

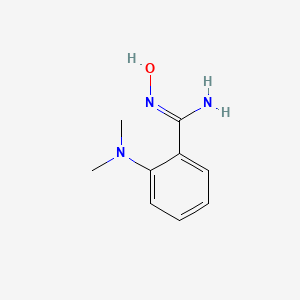

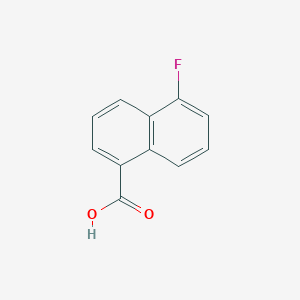

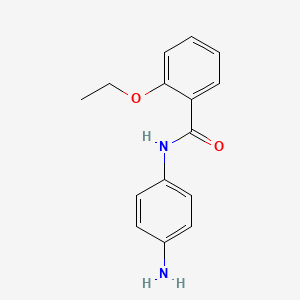

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?

A1: this compound, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: How is this compound used in a laboratory setting?

A3: this compound is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to this compound serves as a reliable indicator for identifying this particular bacterial species.

Q3: What are the limitations of using this compound in treating pneumococcal meningitis?

A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] this compound's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []

Q4: What are the known toxic effects of this compound?

A6: One major drawback of this compound is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.

Q5: Has the structure-activity relationship of this compound been studied?

A7: While the provided research excerpts don't delve into the specifics of this compound's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the this compound molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)